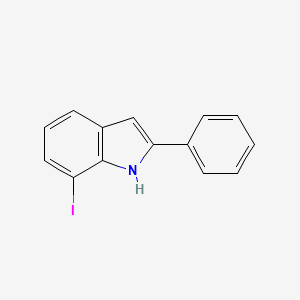
7-Iodo-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-phenyl-1H-indole typically involves the iodination of 2-phenyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodic acid or a combination of iodine and a Lewis acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodo-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The iodine substituent can be reduced to form 2-phenyl-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: 2-Phenyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
7-Iodo-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of selective estrogen receptor modulators (SERMs).
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Iodo-2-phenyl-1H-indole involves its interaction with various molecular targets. In biological systems, it can bind to specific receptors or enzymes, modulating their activity. For example, as a potential SERM, it may bind to estrogen receptors, influencing gene expression and cellular responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-Phenyl-1H-indole: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
7-Bromo-2-phenyl-1H-indole: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and biological activity.
7-Chloro-2-phenyl-1H-indole: Another halogenated derivative with different chemical properties due to the presence of chlorine.
Uniqueness: 7-Iodo-2-phenyl-1H-indole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can participate in various chemical reactions, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C14H10IN |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
7-iodo-2-phenyl-1H-indole |
InChI |
InChI=1S/C14H10IN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H |
Clé InChI |
OIUNXKFBTXYODA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



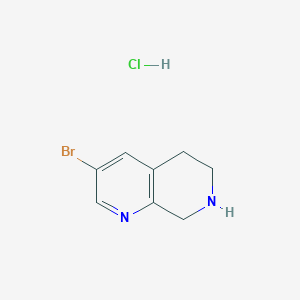
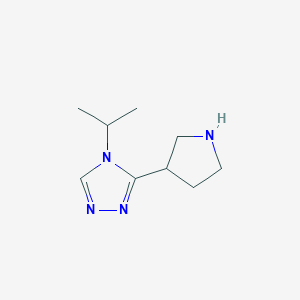
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
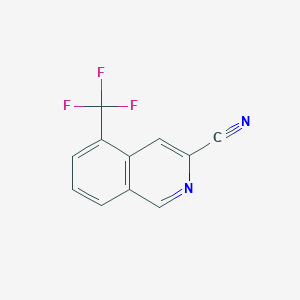
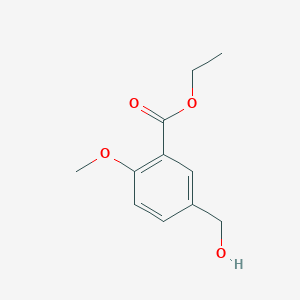
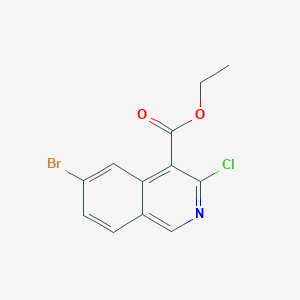

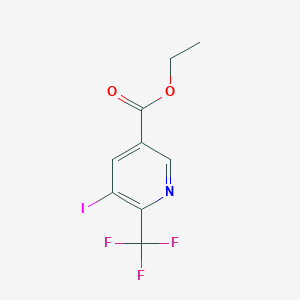
![6-Chloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13654660.png)

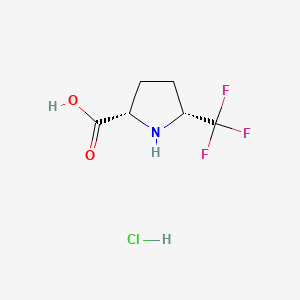
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
